N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide
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Overview
Description
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C15H16N2O2S and its molecular weight is 288.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of compounds related to N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide in the synthesis of a wide array of heterocyclic compounds. For example, studies have shown the synthesis of new tetrahydropyrimidine-thiones and their derivatives, which are crucial in the development of pharmaceuticals and materials science (Fadda et al., 2013). These methodologies often involve reactions with haloketones, leading to the formation of various thiophene-pyrimidine and pyrimidothiazepine derivatives, highlighting the versatility of thiophene-containing compounds in synthetic chemistry.
Potential Anticancer and Antiallergic Agents
Several derivatives of thiophene-carboxamides have been investigated for their potential anticancer activities. Research has identified certain N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide compounds as orally active histone deacetylase inhibitors with significant antitumor activity, suggesting their promise as anticancer drugs (Zhou et al., 2008). Additionally, compounds exhibiting antiallergic properties have been synthesized, demonstrating the potential of thiophene-carboxamide derivatives in treating allergic reactions through the passive cutaneous anaphylaxis (PCA) assay (Honma et al., 1984).
Organic Synthesis Methodologies
The chemical structure of this compound lends itself to various organic synthesis applications, including the development of novel synthetic routes. For instance, research into palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions has facilitated the synthesis of heterocyclic derivatives like tetrahydrofuran and dioxolane, which are valuable in pharmaceutical synthesis (Bacchi et al., 2005).
Future Directions
Mechanism of Action
Mode of Action
Compounds with similar structures have been known to interact with their targets through covalent or non-covalent interactions . The formation and rupture of bonds in different environments can be used to achieve controlled drug release .
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura coupling reactions , which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves oxidative addition and transmetalation .
Result of Action
Similar compounds have been known to exhibit significant activity against certain types of bacteria
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(13-3-1-7-19-13)17-10-11-5-6-16-12(9-11)14-4-2-8-20-14/h2,4-6,8-9,13H,1,3,7,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFABDLGIBVBWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.